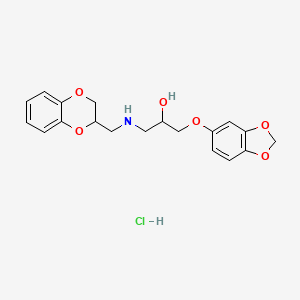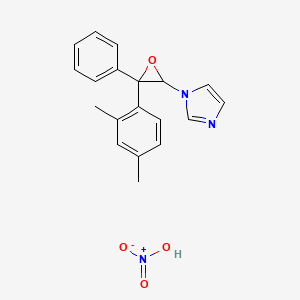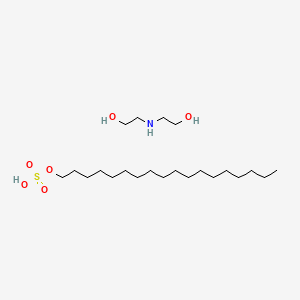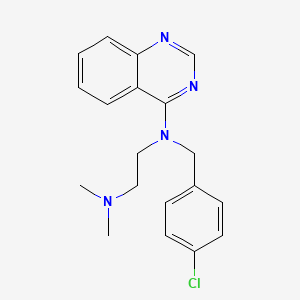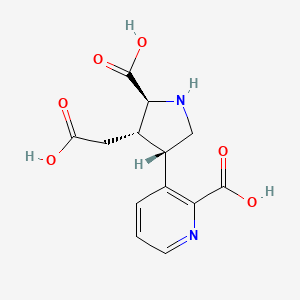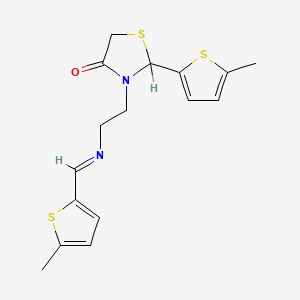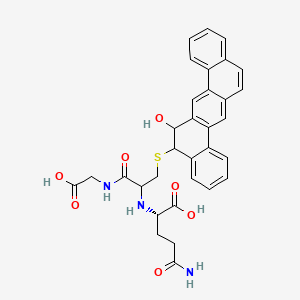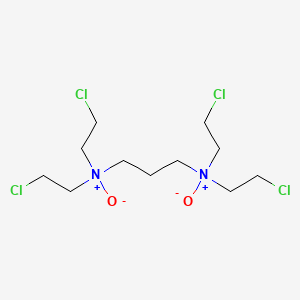
1,3-Propanediamine, N,N,N',N'-tetrakis(2-chloroethyl)-, N,N'-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, N,N’-dioxide is a chemical compound with the molecular formula C11H24Cl4N2O2. It is known for its unique structure, which includes two amine groups and four chloroethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, N,N’-dioxide typically involves the reaction of 1,3-propanediamine with 2-chloroethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
1,3-Propanediamine+4(2-chloroethyl chloride)→1,3-Propanediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, N,N’-dioxide
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques ensures the efficient production of high-quality 1,3-Propanediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, N,N’-dioxide .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, N,N’-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide and ammonia can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted amine compounds .
Applications De Recherche Scientifique
1,3-Propanediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, N,N’-dioxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Propanediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, N,N’-dioxide involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The compound’s ability to modify biomolecules makes it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Propanediamine, N,N,N’,N’-tetrakis(2-bromoethyl)-, N,N’-dioxide
- 1,3-Propanediamine, N,N,N’,N’-tetrakis(2-iodoethyl)-, N,N’-dioxide
Uniqueness
1,3-Propanediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, N,N’-dioxide is unique due to its specific chloroethyl groups, which confer distinct reactivity and biological activity compared to its bromoethyl and iodoethyl analogs. The chloroethyl groups provide a balance of reactivity and stability, making this compound particularly useful in various applications .
Propriétés
Numéro CAS |
108396-17-4 |
|---|---|
Formule moléculaire |
C11H22Cl4N2O2 |
Poids moléculaire |
356.1 g/mol |
Nom IUPAC |
N,N,N',N'-tetrakis(2-chloroethyl)propane-1,3-diamine oxide |
InChI |
InChI=1S/C11H22Cl4N2O2/c12-2-8-16(18,9-3-13)6-1-7-17(19,10-4-14)11-5-15/h1-11H2 |
Clé InChI |
ZPZBBKCFUQFVCD-UHFFFAOYSA-N |
SMILES canonique |
C(C[N+](CCCl)(CCCl)[O-])C[N+](CCCl)(CCCl)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



